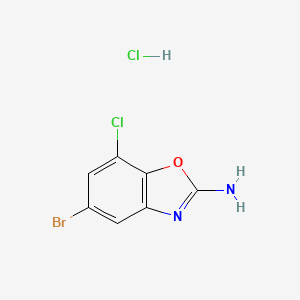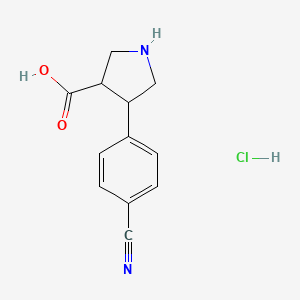
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a biochemical compound with the molecular formula C12H12N2O2·HCl. It is commonly used in proteomics research and other scientific studies .
Méthodes De Préparation
The synthesis of 4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves several steps. One common method includes the reaction of 4-cyanobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving protein interactions and enzyme activities.
Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action depend on the specific biological context and the targets it interacts with .
Comparaison Avec Des Composés Similaires
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds such as:
4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid: This compound lacks the hydrochloride salt form.
4-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid: This compound has a different position of the carboxylic acid group.
4-(4-Cyanophenyl)pyrrolidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Propriétés
Formule moléculaire |
C12H13ClN2O2 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
4-(4-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H12N2O2.ClH/c13-5-8-1-3-9(4-2-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H |
Clé InChI |
ASTRZKUPOGLBSP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



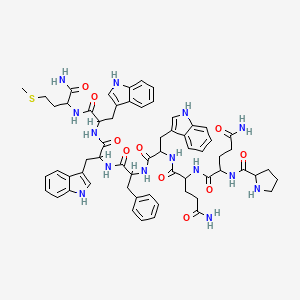

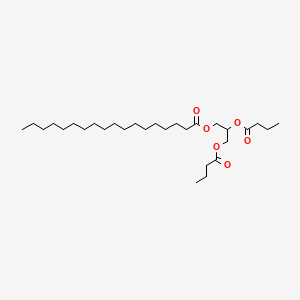
![3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
![5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15128971.png)
![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)
![Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)
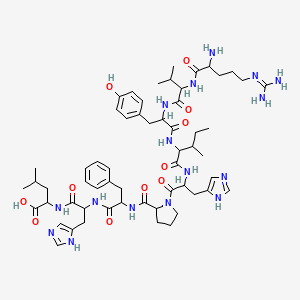
![Di(hexadecanoic acid)2-[(1-oxohexyl)oxy]-1,3-propanediyl ester](/img/structure/B15128992.png)
